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Compound of Interest

Compound Name: Verazide

Cat. No.: B1235804 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature contains limited specific in vitro data for the

compound "Verazide." This guide summarizes the available information on Verazide and

provides a comprehensive overview of the in vitro evaluation of closely related isoniazid

derivatives, which are understood to share a similar mechanism of action. The experimental

protocols and pathway information are based on established methods for testing

tuberculostatic agents.

Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) and cytotoxicity

data for various isoniazid derivatives against Mycobacterium tuberculosis (Mtb) and

mammalian cell lines. This data is crucial for assessing the potency and selectivity of these

compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Isoniazid Derivatives against M.

tuberculosis
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Compound
M. tuberculosis
Strain

MIC (µM) Reference

Isoniazid H37Rv (Wild Type) 0.0729 - 1.458 [1]

Isonicotinic acid (1-

methyl-1H-pyrrol-2-

ylmethylene)-

hydrazide

H37Rv (Wild Type) < 0.2 [1]

Isonicotinic acid (1-

methyl-1H-pyrrol-2-

ylmethylene)-

hydrazide

SRI 1369 (Isoniazid-

resistant)
0.14 [1]

INH-C10 katG (S315T) > 128 [2]

N34 katG (S315T) 0.5 [2]

N34red katG (S315T) 128 [2]

Table 2: Cytotoxicity (IC50) of Isoniazid Derivatives

Compound Cell Line IC50 (µM) Reference

Isoniazid HepG2 > 1000 [2]

Isonicotinic acid (1-

methyl-1H-pyrrol-2-

ylmethylene)-

hydrazide

HepG2 > 100 [1]

INH-C10 HepG2 > 25 [2]

N34 HepG2 > 25 [2]

N34red HepG2 48.5 [2]
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The following are detailed methodologies for key in vitro experiments used to characterize the

antitubercular activity of isoniazid derivatives.

Determination of Minimum Inhibitory Concentration
(MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth

of a microorganism. A common method is the broth macrodilution assay.

Protocol: Broth Macrodilution using BACTEC MGIT 960 System[2][3]

Preparation of Compounds: Stock solutions of the test compounds are prepared in a suitable

solvent, such as dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in sterile

liquid culture medium (e.g., Middlebrook 7H9 broth supplemented with OADC).

Inoculum Preparation: A suspension of M. tuberculosis (e.g., H37Rv strain) is prepared and

its density is adjusted to a McFarland standard, which corresponds to a known bacterial

concentration.

Inoculation: The MGIT (Mycobacterial Growth Indicator Tube) tubes are inoculated with 0.8

ml of OADC supplement, 0.1 ml of the compound at the desired concentration, and 0.5 ml of

the standardized bacterial suspension.

Incubation: The tubes are incubated at 37°C in the BACTEC MGIT 960 instrument.

Data Analysis: The instrument continuously monitors the tubes for an increase in

fluorescence, which indicates bacterial growth. The MIC is determined as the lowest

concentration of the compound that shows no significant increase in fluorescence over the

incubation period compared to the control.

Intracellular Activity Assay
This assay evaluates the ability of a compound to inhibit the growth of M. tuberculosis inside

macrophages, which is a more physiologically relevant model.

Protocol: Macrophage Infection Model
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Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium (e.g.,

DMEM with 10% FBS) and seeded into 12-well plates.[4]

Infection: The macrophages are infected with M. tuberculosis at a specific multiplicity of

infection (MOI) for a set period (e.g., 4 hours).

Compound Treatment: After infection, the cells are washed to remove extracellular bacteria,

and fresh medium containing the test compound at various concentrations is added.

Incubation: The infected and treated cells are incubated for a specified duration (e.g., 48

hours).

Quantification of Bacteria: The macrophages are lysed, and the intracellular bacteria are

released. The number of viable bacteria is determined by plating serial dilutions of the lysate

on solid agar medium (e.g., Middlebrook 7H11) and counting the colony-forming units

(CFUs) after incubation.

Signaling Pathways and Mechanism of Action
Isoniazid and its derivatives are known to primarily target the mycolic acid biosynthesis

pathway in M. tuberculosis. Mycolic acids are essential components of the mycobacterial cell

wall, providing a unique and impermeable barrier.[5][6][7][8]

Mycolic Acid Biosynthesis Pathway
The synthesis of mycolic acids is a multi-step process involving two main fatty acid synthase

systems, FAS-I and FAS-II.
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Caption: The mycolic acid biosynthesis pathway in M. tuberculosis and the mechanism of

action of Isoniazid.

Mechanism of Action of Isoniazid Derivatives
Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase

enzyme, KatG.[6] The activated form of isoniazid then covalently adducts with NAD(H), and this

complex binds to and inhibits the enoyl-acyl carrier protein (ACP) reductase, InhA.[6] InhA is a

key enzyme in the FAS-II system, responsible for the elongation of fatty acids that form the

meromycolate chain of mycolic acids.[5][8] Inhibition of InhA disrupts the synthesis of mycolic

acids, leading to a loss of cell wall integrity and ultimately bacterial cell death. It is presumed

that Verazide, as a derivative of isoniazid, follows a similar mechanism of action.
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The following diagram illustrates a typical workflow for the in vitro screening and

characterization of novel antitubercular compounds.
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Caption: A generalized workflow for the in vitro evaluation of antitubercular drug candidates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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